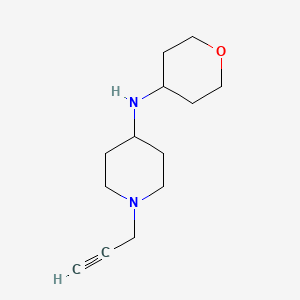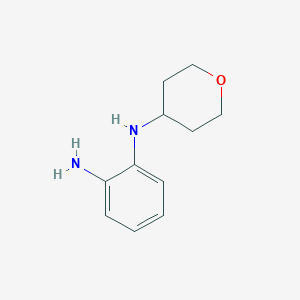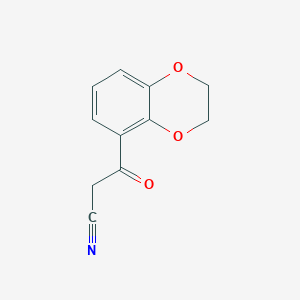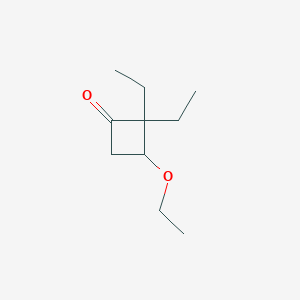
3-Ethoxy-2,2-diethylcyclobutan-1-one
Descripción general
Descripción
3-Ethoxy-2,2-diethylcyclobutan-1-one is a cyclic ketone with the chemical formula C<sub>10</sub>H<sub>18</sub>O<sub>2</sub> . It features an ethoxy group (–OCH<sub>2</sub>CH<sub>3</sub>) attached to a cyclobutanone ring. The compound exhibits interesting reactivity due to its strained ring system.
Synthesis Analysis
The synthesis of 3-Ethoxy-2,2-diethylcyclobutan-1-one involves several steps. While there are variations, a common approach includes the following:
Cyclobutanone Formation : Start with diethyl ketone and react it with ethyl diazoacetate under thermal conditions. This leads to the formation of the strained cyclobutanone ring.
Ethoxylation : Introduce the ethoxy group by reacting the cyclobutanone with ethanol or an ethoxide source.
Purification : Purify the product through distillation or chromatography.
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-2,2-diethylcyclobutan-1-one consists of a four-membered cyclobutanone ring with two ethyl groups and an ethoxy group attached. The strained ring geometry contributes to its reactivity.
Chemical Reactions Analysis
Ring-Opening Reactions : Due to the strain in the cyclobutanone ring, it readily undergoes ring-opening reactions. For instance, treatment with strong bases can lead to cleavage of the ring, yielding open-chain ketones.
Substitution Reactions : The ethoxy group can participate in nucleophilic substitution reactions. Alkylations or acylations at the ethoxy oxygen are common transformations.
Cyclobutanone Rearrangements : The strained ring system may undergo rearrangements, leading to novel products.
Physical And Chemical Properties Analysis
- Melting Point : Varies, but typically around 50–60°C .
- Boiling Point : Approximately 200–220°C .
- Solubility : Soluble in organic solvents like acetone , ethyl acetate , and chloroform .
Aplicaciones Científicas De Investigación
Formal [4+2] Cycloaddition Reactions
- Cycloaddition with Silyl Enol Ethers : 3-Ethoxycyclobutanones reacted with silyl enol ethers to produce formal [4+2] cycloadducts, 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives. This process, catalyzed by ethylaluminum dichloride, allows for the stereoselective preparation of highly oxygenated cyclohexanone derivatives (Matsuo, Negishi, & Ishibashi, 2009).
- Cycloaddition to Aldehydes and Ketones : Intermolecular [4+2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones was catalyzed by boron trifluoride etherate. This resulted in the formation of 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives regioselectively and diastereoselectively (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).
Synthesis and Ring Enlargement
- Synthesis of 2-Ethoxycarbonyl-1-silacyclobutanes : These were synthesized via intramolecular C–H insertion of carbenes generated photochemically from α-(di-tert-butylsilyl)-α-diazoacetates. They undergo smooth thermal ring-expansion to form 6-ethoxy-1-oxa-2-silacyclohex-5-enes (Maas & Bender, 2000).
Photolytic Studies and Photochemical Reactions
- Photolytic Studies of Cyclic Unsaturated Ketones : The photochemical rearrangement of 2-methylcyclobutane-1,3-dione and its enol ether demonstrated that the enol ether forms 3-ethoxy-2-methyl-trans-crotonic acid upon irradiation in moist cyclohexane (Johns & Kriegler, 1970).
Catalyzed Cycloaddition Reactions
- Catalysis with Tin(IV) Chloride : Formal [4+2] cycloaddition between various 3-ethoxycyclobutanones and allyltrialkylsilanes was catalyzed by tin(IV) chloride, producing 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Preparation of Specific Compounds
- Preparation of 2-Monoalkyl or 2-Monoaryl-3-Ethoxycyclobutanones : Optimized conditions were described for preparing various 2-monosubstituted 3-ethoxycyclobutanones, using carboxylic acid chlorides and ethyl vinyl ether (Matsuo, Okuno, Takeuchi, Kawano, & Ishibashi, 2010).
Safety And Hazards
- Flammable : Handle with care due to its flammability.
- Irritant : May cause skin or eye irritation.
- Toxicity : Limited data available; handle in a well-ventilated area.
Direcciones Futuras
Research on 3-Ethoxy-2,2-diethylcyclobutan-1-one could explore:
- New Synthetic Applications : Investigate novel reactions involving this compound.
- Biological Activity : Assess potential biological properties.
- Stability and Reactivity : Understand its behavior under various conditions.
Propiedades
IUPAC Name |
3-ethoxy-2,2-diethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-10(5-2)8(11)7-9(10)12-6-3/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEWANCNGWBSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1=O)OCC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,2-diethylcyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418990.png)
![3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418991.png)

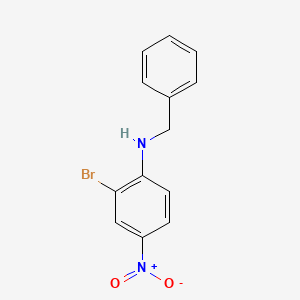
![4-[(2-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1418995.png)
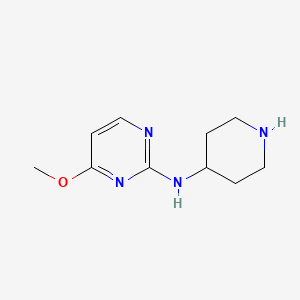
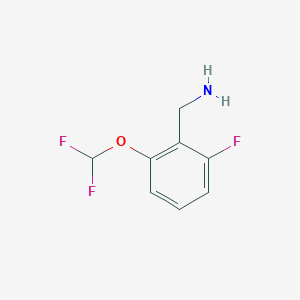
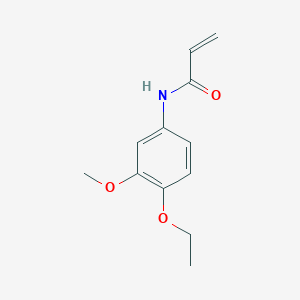
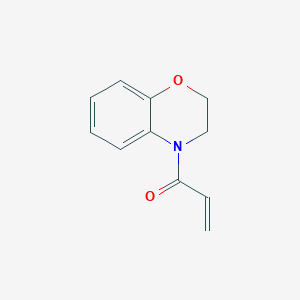
![4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline](/img/structure/B1419003.png)
![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline](/img/structure/B1419004.png)
